Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate (CAS 946699-21-4, free base; CAS 1158640-91-5, hydrochloride salt) is a piperidine-4-acetic acid methyl ester derivative bearing a para-methoxybenzyl (PMB) substituent at the piperidine N1 position. With a molecular formula of C₁₆H₂₃NO₃ (free base, MW 277.36) and C₁₆H₂₄ClNO₃ (HCl salt, MW 313.82), this compound occupies a strategic niche at the intersection of protected piperidine building blocks and derivatizable ester intermediates.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B12827352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC
InChIInChI=1S/C16H23NO3/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2/h3-6,13H,7-12H2,1-2H3
InChIKeyBUMAQMIUQPWKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate: Physicochemical Identity and Procurement-Relevant Baseline


Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate (CAS 946699-21-4, free base; CAS 1158640-91-5, hydrochloride salt) is a piperidine-4-acetic acid methyl ester derivative bearing a para-methoxybenzyl (PMB) substituent at the piperidine N1 position . With a molecular formula of C₁₆H₂₃NO₃ (free base, MW 277.36) and C₁₆H₂₄ClNO₃ (HCl salt, MW 313.82), this compound occupies a strategic niche at the intersection of protected piperidine building blocks and derivatizable ester intermediates. The 4-methoxybenzyl group confers distinct physicochemical properties—a calculated LogP of 2.47 and topological polar surface area (TPSA) of 38.77 Ų —that differentiate it from both the unsubstituted N-benzyl analog and the 4-chlorobenzyl variant. Commercial availability at ≥98% purity (free base and HCl salt) from multiple suppliers positions this compound for procurement by medicinal chemistry groups requiring a piperidine-4-acetate scaffold with a selectively removable N-protecting group.

Why Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate Cannot Be Replaced by Its Nearest N-Benzyl or 4-Chlorobenzyl Congeners


In scientific procurement, the reflex to substitute a compound with its closest structural analog—differing by a single substituent—is a known source of irreproducible results, particularly when the substituent modulates protecting-group lability, hydrogen-bond acceptor count, and lipophilicity simultaneously. Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate differs from its N-benzyl analog by a single para-methoxy group, which transforms the benzyl appendage from a simple lipophilic anchor into an oxidatively labile protecting group (PMB) cleavable with DDQ under neutral conditions . Compared to the 4-chlorobenzyl analog, the 4-methoxy substitution reduces LogP by approximately 0.64 log units (2.47 vs. 3.12) and increases TPSA by ~9.2 Ų (38.77 vs. 29.54 Ų) , parameters that directly influence solubility, permeability, and off-target binding in biological assays. Generic interchange without accounting for these quantifiable differences risks altering reaction selectivity during deprotection, shifting the pharmacokinetic profile of downstream products, and compromising assay reproducibility in structure-activity relationship (SAR) campaigns where the PMB group is integral to the pharmacophore under investigation.

Quantitative Differentiation Evidence for Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate Versus Closest Analogs


Lipophilicity Modulation: LogP Comparison of 4-Methoxybenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The 4-methoxy substitution on the N-benzyl group produces a LogP value (2.47) that is approximately 0.64 log units lower than the 4-chlorobenzyl analog (LogP 3.12) . Compared to the unsubstituted N-benzyl analog, reported LogP values range from 2.3 (XLogP3) to 2.71 (calculated), placing the 4-methoxy derivative near the center of that range [1] [2]. In the context of CNS drug-likeness, where optimal LogP typically falls between 2 and 4, the 4-chlorobenzyl analog approaches the upper boundary and carries a higher risk of poor aqueous solubility and increased non-specific protein binding, while the 4-methoxy analog maintains a more balanced lipophilic-hydrophilic profile [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and Hydrogen Bond Acceptor Differentiation

The target compound possesses a TPSA of 38.77 Ų with 4 hydrogen bond acceptors (the piperidine nitrogen, the ester carbonyl and ether oxygen, and the methoxy oxygen of the PMB group) . In contrast, the 4-chlorobenzyl analog has a TPSA of 29.54 Ų with only 3 hydrogen bond acceptors (the chlorine atom does not contribute meaningfully to TPSA or serve as a hydrogen bond acceptor) . This 9.23 Ų TPSA difference and the additional H-bond acceptor represent a meaningful divergence in predicted membrane permeability and molecular recognition capacity. Compounds with TPSA < 60 Ų are generally considered capable of crossing the blood–brain barrier, but within this range, each ~10 Ų increment can shift the predicted brain penetration profile [1] [2].

TPSA Hydrogen bonding Permeability prediction ADME

Orthogonal N-Deprotection Strategy: 4-Methoxybenzyl (PMB) vs. Unsubstituted Benzyl (Bn) as a Piperidine Protecting Group

The 4-methoxybenzyl (PMB) group on the piperidine nitrogen can be removed under oxidative conditions using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane containing a small amount of water at room temperature, conditions that leave unsubstituted benzyl (Bn) groups intact [1] . In contrast, the unsubstituted benzyl analog (Methyl 2-(1-benzylpiperidin-4-yl)acetate, CAS 247259-33-2) requires catalytic hydrogenation (H₂, Pd/C or Pd(OH)₂) for deprotection, which may be incompatible with substrates containing reducible functional groups (alkenes, nitro groups, certain heterocycles) [2]. Additionally, PMB groups can also be cleaved under mildly acidic conditions (TFA, CAN), providing a second orthogonal deprotection pathway not available to the unsubstituted benzyl analog [1].

Protecting group strategy Orthogonal deprotection Multi-step synthesis PMB cleavage

Commercial Purity Benchmarking and Salt Form Availability vs. Closest Analogs

The target compound is commercially available as both the free base (CAS 946699-21-4) at ≥98% purity and the hydrochloride salt (CAS 1158640-91-5) at NLT 98% purity . The HCl salt (MW 313.82) offers improved aqueous solubility and solid-state stability compared to the free base, facilitating handling in aqueous reaction media and biological assay buffers. The 4-chlorobenzyl analog is similarly available at 98% purity (CAS 946773-91-7) from the same vendor network , while the unsubstituted benzyl analog is typically supplied at 95%+ purity . The dual salt-form availability of the target compound is a procurement-relevant advantage not uniformly shared across all close analogs in this piperidine-4-acetate series.

Chemical procurement Purity specification Salt form selection Building block quality

Optimal Application Scenarios for Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate Based on Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity (LogP ~2.5) for CNS Drug Candidate Optimization

When a medicinal chemistry program requires a piperidine-4-acetate building block with a LogP in the optimal CNS range (2-4), the target compound (LogP 2.47) provides a more favorable starting point than the 4-chlorobenzyl analog (LogP 3.12), which carries higher lipophilicity-driven risks of poor solubility and non-specific binding [1]. The 4-methoxy substituent contributes balanced polarity via an additional hydrogen bond acceptor (H_Acceptors = 4 vs. 3 for the chloro analog) without introducing a hydrogen bond donor, maintaining favorable CNS MPO (Multiparameter Optimization) scores [1].

Multi-Step Synthesis Requiring Orthogonal N-Deprotection in the Presence of Reduction-Sensitive Functionality

For synthetic routes containing alkenes, nitro groups, benzyl ethers, or other hydrogenation-labile functionality, the PMB group on the target compound enables N-deprotection via DDQ-mediated oxidation under neutral, non-reducing conditions at room temperature [1]. This orthogonality is not achievable with the unsubstituted N-benzyl analog, which mandates hydrogenolytic conditions (H₂, Pd catalyst) that would simultaneously reduce or cleave sensitive functional groups [2]. The PMB strategy reduces the need for protecting group manipulations, potentially shortening synthetic sequences by 1-2 steps.

Aqueous-Phase Bioconjugation and Biological Assay Development Utilizing the Hydrochloride Salt Form

For applications requiring dissolution in aqueous buffer systems (e.g., biochemical assays, bioconjugation reactions, or in vitro pharmacological profiling), the hydrochloride salt form (CAS 1158640-91-5, MW 313.82, NLT 98% purity) provides enhanced water solubility and handling characteristics compared to the free base . The dual availability of free base and HCl salt under a single compound identity simplifies procurement logistics and ensures that the same synthetic intermediate can be deployed in both organic and aqueous reaction manifolds without requiring in-house salt conversion and re-characterization [1].

Structure-Activity Relationship Studies Exploring Electronic Effects of Para-Substitution on the N-Benzyl Group

The target compound serves as the 4-methoxy (electron-donating, +M effect) member of a para-substituted N-benzylpiperidine-4-acetate series that includes the 4-chloro (electron-withdrawing, -I effect) and unsubstituted benzyl analogs [1]. The quantifiable differences in LogP (2.47 vs. 3.12 vs. ~2.5), TPSA (38.77 vs. 29.54 Ų), and H-bond acceptor count (4 vs. 3) across this series enable systematic deconvolution of electronic, lipophilic, and steric contributions to biological activity in SAR studies, making the target compound a critical comparator within a rationally designed analog set.

Quote Request

Request a Quote for Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.